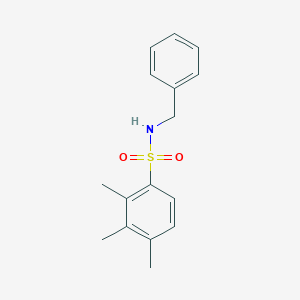

N-benzyl-2,3,4-trimethylbenzenesulfonamide

Description

Significance and Historical Context of Sulfonamides in Contemporary Chemical Sciences

Sulfonamides, characterized by the -SO2NH- functional group, represent a cornerstone in the history of medicinal chemistry. Their journey began in the 1930s with the discovery of Prontosil, the first synthetic antimicrobial agent, which was found to be a prodrug that metabolized into the active compound sulfanilamide. openaccesspub.orgwikipedia.orgresearchgate.net This discovery marked the dawn of the antibiotic era, providing the first effective treatments for a wide range of bacterial infections and significantly reducing mortality rates from diseases like pneumonia and scarlet fever before the widespread availability of penicillin. wikipedia.orgresearchgate.net

The significance of sulfonamides extends far beyond their initial antibacterial applications. ajchem-b.comwisdomlib.org The sulfonamide moiety is now recognized as a "privileged scaffold" or a versatile pharmacophore in drug design, leading to the development of a vast number of molecules with diverse pharmacological activities. tandfonline.com These include diuretics, anticonvulsants, anti-inflammatory agents, and even anticancer therapies. nih.govmdpi.com The ability of the sulfonamide group to bind to various enzymes and receptors has made it a valuable tool for medicinal chemists. ajchem-b.com In contemporary chemical sciences, research continues to explore novel sulfonamide derivatives to address challenges such as antimicrobial resistance and to develop more selective and potent therapeutic agents. tandfonline.comrsc.org

Rationale for Comprehensive Academic Investigation of N-benzyl-2,3,4-trimethylbenzenesulfonamide

While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its academic investigation can be constructed based on the established principles of medicinal chemistry and the known properties of its constituent chemical motifs. The investigation of novel sulfonamide derivatives is a crucial area of research for several reasons, including the need to overcome bacterial resistance to existing sulfa drugs. tandfonline.comrsc.org

The N-benzyl group is a common substituent in pharmacologically active molecules and is known to influence properties such as lipophilicity, which can affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The trimethylbenzene moiety, with its specific substitution pattern, offers a unique steric and electronic profile that could lead to selective interactions with biological targets. The combination of these features in a single molecule, this compound, presents an opportunity to explore novel structure-activity relationships.

A comprehensive academic investigation would aim to synthesize and characterize this compound, followed by screening for a range of biological activities. Such studies are essential for expanding the chemical space of sulfonamides and for the potential discovery of new therapeutic leads. The synthesis of new sulfonamide derivatives allows for the fine-tuning of their biological and physicochemical properties, which is a key strategy in modern drug discovery. tandfonline.com

Overall Research Objectives and Scope for this compound Studies

The primary research objective for a study on this compound would be its synthesis, purification, and thorough characterization. This would involve the reaction of 2,3,4-trimethylbenzenesulfonyl chloride with benzylamine (B48309), a common method for preparing N-substituted sulfonamides.

Following successful synthesis, a comprehensive spectroscopic and crystallographic analysis would be necessary to confirm the molecular structure. This would likely include techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the connectivity and chemical environment of the atoms.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonamide N-H and S=O stretches. nih.gov

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the solid state. nsf.govnih.govresearchgate.net

Once the compound is fully characterized, the scope of the research would broaden to include the evaluation of its biological activities. Given the diverse applications of sulfonamides, a screening program could investigate its potential as an:

Antibacterial agent, particularly against resistant strains.

Enzyme inhibitor (e.g., carbonic anhydrase). ajchem-b.comnih.gov

Anticancer agent. mdpi.com

The data gathered from these studies would provide valuable insights into how the specific combination of the N-benzyl and 2,3,4-trimethylbenzene moieties influences the properties and biological activity of the sulfonamide core.

Detailed Research Findings

As there is limited direct research on this compound, this section will present expected findings based on the known chemistry of analogous compounds.

Synthesis and Characterization

The synthesis of this compound would likely proceed via the nucleophilic substitution reaction between 2,3,4-trimethylbenzenesulfonyl chloride and benzylamine. This is a standard and well-established method for the formation of sulfonamides. nih.gov

Table 1: Proposed Synthetic Reaction

| Reactant 1 | Reactant 2 | Product |

| 2,3,4-trimethylbenzenesulfonyl chloride | Benzylamine | This compound |

The resulting product would be a solid that could be purified by recrystallization.

Table 2: Expected Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl (B1604629) and trimethylphenyl groups, a singlet for the benzylic CH₂ group, and singlets for the three methyl groups. A signal for the sulfonamide N-H proton would also be expected. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, and the methyl carbons. |

| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3300-3200 cm⁻¹), C-H aromatic and aliphatic stretching, and strong absorptions for the asymmetric and symmetric S=O stretching of the sulfonamide group (around 1350-1300 and 1160-1140 cm⁻¹, respectively). nih.gov |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |

Retrosynthetic Analysis of this compound Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection point is the sulfur-nitrogen (S-N) bond of the sulfonamide functional group. This is the most logical and common disconnection for sulfonamides, as the formation of this bond is typically the key step in their synthesis.

This disconnection yields two primary precursor fragments:

An electrophilic sulfur component: 2,3,4-trimethylbenzenesulfonyl chloride .

A nucleophilic amine component: benzylamine .

Further retrosynthetic analysis of the 2,3,4-trimethylbenzenesulfonyl chloride precursor suggests it can be derived from the corresponding 2,3,4-trimethylthiophenol or its disulfide derivative through an oxidation and chlorination process. This approach is central to several modern and greener synthetic strategies that avoid the direct handling of sulfonyl chlorides. Therefore, the fundamental building blocks for the synthesis of this compound are benzylamine and a suitable 2,3,4-trimethylbenzene-derived sulfur source.

Exploration of Conventional and Novel Synthetic Routes for this compound

The synthesis of sulfonamides is a well-established field, yet new methods continue to be developed to improve efficiency, safety, and environmental performance.

Optimized Sulfonylation Protocols

The most conventional method for synthesizing this compound involves the reaction of 2,3,4-trimethylbenzenesulfonyl chloride with benzylamine. cbijournal.com This is a nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. The choice of base and solvent is crucial for optimizing the reaction yield and purity. Pyridine is a common choice as it can act as both a base and a catalyst. cbijournal.comnih.govechemcom.com Alternatively, inorganic bases like sodium carbonate in aqueous or biphasic systems offer a more environmentally friendly option. mdpi.com Solvents such as dichloromethane are traditionally used, but greener alternatives like tetrahydrofuran (THF) are also effective. nih.gov

Table 1: Comparison of Hypothetical Sulfonylation Protocols for this compound

| Protocol | Electrophile | Nucleophile | Base | Solvent | Key Features |

|---|---|---|---|---|---|

| Conventional | 2,3,4-trimethylbenzenesulfonyl chloride | Benzylamine | Pyridine | Dichloromethane | Standard, well-established method; pyridine acts as HCl scavenger. nih.gov |

| Aqueous Base | 2,3,4-trimethylbenzenesulfonyl chloride | Benzylamine | Sodium Carbonate | Water/THF | Uses an inexpensive, non-toxic base and greener solvent system. mdpi.com |

| In Situ Generation | 2,3,4-trimethylthiophenol | Benzylamine | N/A (oxidant used) | Acetonitrile | One-pot synthesis avoiding isolation of the sulfonyl chloride. cbijournal.com |

| Mechanochemical | Bis(2,3,4-trimethylphenyl) disulfide | Benzylamine | Solid inorganic base | Solvent-free | A green, solventless approach using ball milling. rsc.org |

Alternative Coupling Approaches for Sulfonamide Bond Formation

Recent advancements focus on avoiding the pre-synthesis and isolation of sulfonyl chlorides, which can be unstable and hazardous. These alternative approaches often generate the reactive sulfonyl species in situ.

One prominent strategy involves the oxidative chlorination of thiols or disulfides directly in the reaction vessel, followed by the addition of the amine. cbijournal.com For the target molecule, this would involve reacting 2,3,4-trimethylthiophenol with an oxidizing and chlorinating system, such as N-Chlorosuccinimide and a chloride source, and then adding benzylamine in a one-pot procedure. cbijournal.com

Another novel, solvent-free approach is mechanosynthesis, where the reaction is conducted by grinding the solid reactants together in a ball mill. rsc.org A one-pot, two-step mechanochemical process has been demonstrated for sulfonamides, starting from a disulfide. rsc.org This involves a tandem oxidation-chlorination of the disulfide, followed by amination. This method is highly efficient and environmentally friendly. rsc.org Electrochemical synthesis represents another frontier, offering a conceptually new and simple way to create sulfonamides under mild conditions, avoiding harsh reagents. chemistryworld.com

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This involves considerations such as atom economy, waste generation (E-Factor), and the use of sustainable materials.

Atom Economy and E-Factor Analysis in Synthetic Pathways

Atom Economy is a theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms incorporated into the final product. For the conventional synthesis of this compound from 2,3,4-trimethylbenzenesulfonyl chloride and benzylamine with a base like triethylamine (B128534), the atom economy is suboptimal due to the formation of triethylammonium chloride as a stoichiometric byproduct.

E-Factor (Environmental Factor) is a practical metric that quantifies the amount of waste generated per unit of product (kg waste / kg product). Lower E-Factors indicate a greener process. Studies comparing traditional solution-based sulfonamide synthesis with novel mechanochemical methods have shown dramatic improvements. For a representative sulfonamide synthesis, the traditional solution-based protocol had a high E-factor, while the mechanochemical method reduced it significantly. rsc.org

Table 2: Green Metrics Analysis for a Representative Sulfonamide Synthesis

| Synthetic Step | Method | E-Factor | Analysis |

|---|---|---|---|

| Step 1: Sulfonyl Chloride Synthesis | Traditional Solution-Based | ~209 | High waste generation, primarily from solvents and reagents. rsc.org |

| Mechanochemical (from disulfide) | ~3 | Significant reduction in waste due to solvent-free conditions. rsc.org | |

| Step 2: Sulfonamide Formation | Traditional Solution-Based | ~112 | High waste generation from solvent, workup, and purification. rsc.org |

| Mechanochemical | ~1 | Extremely low waste, highlighting the efficiency of the method. rsc.org |

Sustainable Solvents and Catalytic Systems for this compound

The choice of solvent is a major contributor to the environmental impact of a synthesis. Green chemistry encourages the use of sustainable solvents or the elimination of solvents altogether.

Sustainable Solvents : Water is an ideal green solvent, and methods for synthesizing sulfonamides in aqueous systems have been developed. mdpi.com Other benign alternatives include ethanol and 2-methyltetrahydrofuran (2-MeTHF). mdpi.comresearchgate.net

Solvent-Free Systems : Mechanochemistry, as performed in a ball mill, completely eliminates the need for bulk solvents, drastically reducing waste and potential for environmental contamination. rsc.org

Catalytic Systems : The development of catalytic systems can reduce the need for stoichiometric reagents. In the context of sulfonamide synthesis, solid acidic species can be used to catalyze the formation of the sulfonyl chloride from disulfides in mechanochemical processes. rsc.org The use of phase-transfer catalysts can also improve efficiency in biphasic systems.

By adopting these green principles, the synthesis of this compound can be shifted towards more sustainable and efficient pathways that minimize environmental impact. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2,3,4-trimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-12-9-10-16(14(3)13(12)2)20(18,19)17-11-15-7-5-4-6-8-15/h4-10,17H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTSNUGISJRGFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of N Benzyl 2,3,4 Trimethylbenzenesulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for N-benzyl-2,3,4-trimethylbenzenesulfonamide

NMR spectroscopy serves as a cornerstone for the structural determination of this compound, offering precise information about the chemical environment of each atom.

Detailed 1D (¹H, ¹³C, ¹⁵N) NMR Spectral Assignment and Interpretation

The 1D NMR spectra of this compound provide the foundational data for its structural assignment. The chemical shifts are influenced by the electronic effects of the constituent functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzyl (B1604629) and trimethylphenyl rings, the methylene (B1212753) protons, the sulfonamide proton, and the methyl protons. The aromatic region of the trimethylphenyl group is expected to show two singlets due to the substitution pattern. The benzyl group's aromatic protons typically appear as a multiplet. The methylene protons adjacent to the nitrogen and the benzyl ring appear as a doublet, which becomes a singlet upon D₂O exchange of the N-H proton. The three methyl groups on the phenyl ring will have slightly different chemical shifts due to their positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data, with signals for each unique carbon atom. The chemical shifts of the aromatic carbons are determined by the positions of the methyl substituents and the sulfonamide group. The carbons of the benzyl group and the methyl carbons also exhibit characteristic signals.

¹⁵N NMR Spectroscopy: The nitrogen-15 (B135050) NMR spectrum is anticipated to show a single resonance for the sulfonamide nitrogen. The chemical shift of this nitrogen is indicative of its electronic environment, influenced by the adjacent sulfonyl and benzyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| NH | ~5.0 (broad singlet) | - |

| CH₂ | ~4.2 (doublet) | ~48 |

| Benzyl-H (ortho) | ~7.2-7.4 (multiplet) | ~128 |

| Benzyl-H (meta) | ~7.2-7.4 (multiplet) | ~127 |

| Benzyl-H (para) | ~7.2-7.4 (multiplet) | ~128 |

| Trimethylphenyl-H5 | ~7.0 (doublet) | ~129 |

| Trimethylphenyl-H6 | ~7.6 (doublet) | ~132 |

| CH₃ (at C2) | ~2.3 (singlet) | ~16 |

| CH₃ (at C3) | ~2.1 (singlet) | ~15 |

| CH₃ (at C4) | ~2.4 (singlet) | ~21 |

| Benzyl-C (ipso) | - | ~138 |

| Trimethylphenyl-C1 | - | ~135 |

| Trimethylphenyl-C2 | - | ~133 |

| Trimethylphenyl-C3 | - | ~137 |

| Trimethylphenyl-C4 | - | ~142 |

Note: These are predicted values based on analogous structures and may vary from experimental results.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional NMR experiments are instrumental in confirming the assignments made from 1D spectra and elucidating the through-bond and through-space connectivities within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key correlations are expected between the NH proton and the methylene (CH₂) protons, and among the aromatic protons of the benzyl ring. The two aromatic protons on the trimethylphenyl ring would show a correlation to each other.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would confirm the assignments of the CH₂ group and the various aromatic CH groups, as well as the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Important HMBC correlations would include those from the NH and CH₂ protons to the carbons of the benzyl and trimethylphenyl rings, and from the methyl protons to the aromatic carbons of the trimethylphenyl ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons. NOESY would show correlations between the CH₂ protons and the ortho-protons of the benzyl ring, as well as between the methyl protons at C2 and the aromatic proton at H6, providing insights into the preferred conformation of the molecule.

Vibrational Spectroscopy (FT-IR and Raman) of this compound

Vibrational spectroscopy provides information on the functional groups present in the molecule and their conformational arrangement.

Comprehensive Analysis of Characteristic Functional Group Frequencies and Band Deconvolution

The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to its various functional groups.

N-H Stretching: A prominent band in the FT-IR spectrum is expected in the region of 3300-3200 cm⁻¹, corresponding to the N-H stretching vibration of the sulfonamide group.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups are expected just below 3000 cm⁻¹.

S=O Stretching: The sulfonamide group is characterized by strong absorptions for the asymmetric and symmetric stretching of the S=O bonds, typically found around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively. nih.gov These are often strong bands in both FT-IR and Raman spectra.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds in the aromatic rings appear in the 1600-1450 cm⁻¹ region.

S-N Stretching: The sulfur-nitrogen stretching vibration is expected to appear in the 950-850 cm⁻¹ range.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3200 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| S=O | Asymmetric Stretching | 1350 - 1310 |

| S=O | Symmetric Stretching | 1170 - 1150 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| S-N | Stretching | 950 - 850 |

Note: These are predicted values based on analogous structures and may vary from experimental results.

Conformational Insights Derived from Vibrational Data

The precise positions and shapes of the vibrational bands can offer insights into the molecular conformation. For instance, the frequency of the N-H stretching vibration can be indicative of the strength of any intermolecular hydrogen bonding present in the solid state. Analysis of the fingerprint region (below 1500 cm⁻¹) in both FT-IR and Raman spectra can reveal subtle conformational differences compared to similar molecules.

Mass Spectrometry (MS) Characterization of this compound

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its structural confirmation.

Under electron ionization (EI), this compound is expected to produce a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the C-N and S-N bonds. Key predicted fragments include:

The benzyl cation ([C₇H₇]⁺): A prominent peak at m/z 91, resulting from the cleavage of the C-N bond.

The trimethylbenzenesulfonyl cation ([C₉H₁₁SO₂]⁺): A fragment resulting from the cleavage of the S-N bond.

Loss of the benzyl group: A fragment corresponding to the [M - C₇H₇]⁺ ion.

Loss of the trimethylphenyl group: A fragment corresponding to the [M - C₉H₁₁]⁺ ion.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition with high accuracy.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula.

For this compound, with a chemical formula of C₁₆H₁₉NO₂S, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure the m/z of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare it to the theoretical value. A close match between the experimental and theoretical mass would confirm the elemental composition.

Table 1: Theoretical vs. Expected Experimental HRMS Data for this compound

| Ion Type | Theoretical Exact Mass (Da) | Expected Experimental Mass (Da) | Mass Error (ppm) |

| [M+H]⁺ | 290.1215 | Data not available | Data not available |

| [M+Na]⁺ | 312.1034 | Data not available | Data not available |

This table is populated with theoretical values. Experimental data is currently unavailable.

Fragmentation Pathway Delineation and Mechanistic Elucidation via Tandem MS (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. uab.eduuab.edu This process helps to identify the different structural components of a molecule and how they are connected.

In a hypothetical MS/MS experiment on this compound ([M+H]⁺, m/z 290.12), fragmentation would likely occur at the weakest bonds. Key fragmentation pathways for sulfonamides often involve the cleavage of the S-N bond and the C-S bond. Expected fragment ions would include the benzyl cation (m/z 91) and the 2,3,4-trimethylbenzenesulfonyl moiety (m/z 185). The observation of these and other fragment ions would allow for the reconstruction of the molecule's structure.

Table 2: Plausible MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss (Da) |

| 290.12 | 185.05 | [C₉H₁₁O₂S]⁺ | 105.07 (C₇H₇N) |

| 290.12 | 91.05 | [C₇H₇]⁺ | 199.07 (C₉H₁₂NO₂S) |

This table represents a theoretical fragmentation pattern. Actual experimental data is not available.

X-ray Crystallography and Solid-State Structural Analysis of this compound

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. ias.ac.in While this compound lacks strong hydrogen bond donors, weak C-H···O interactions and π-π stacking between the aromatic rings would likely play a significant role in the crystal packing. nih.govnsf.gov Analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Geometric Parameters: Bond Lengths, Bond Angles, and Torsional Angles

Precise geometric parameters would be obtained from the crystallographic data. These values provide insight into the bonding and electronic environment within the molecule. For instance, the S=O and S-N bond lengths are characteristic of the sulfonamide group.

Table 3: Representative Geometric Parameters for Sulfonamides (Based on Similar Structures)

| Parameter | Typical Value (Å or °) |

| S=O Bond Length | 1.42 - 1.44 Å |

| S-N Bond Length | 1.62 - 1.64 Å |

| S-C Bond Length | 1.76 - 1.78 Å |

| C-N-S Bond Angle | 115 - 120° |

| O-S-O Bond Angle | 118 - 122° |

| C-S-N-C Torsion Angle | Variable, defines conformation |

This table provides typical values for related sulfonamide compounds as specific data for this compound is not available. nsf.gov

Theoretical and Computational Chemistry Studies of N Benzyl 2,3,4 Trimethylbenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules. These methods provide detailed information about molecular geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) has become a popular method for computational studies of sulfonamides due to its balance of accuracy and computational cost. The B3LYP functional combined with a suitable basis set, such as 6-311G+(d,p) or 6-31G(d,p), is commonly employed to optimize the molecular geometry and predict various electronic properties. nih.govepstem.net

For instance, in a study on a related sulfonamide Schiff base, the molecular structure was optimized using the B3LYP/6-311G+(d,p) level of theory to explore its molecular geometry. nih.gov Similarly, theoretical calculations for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate were performed using the B3LYP/6-31G+(d,p) basis set. nih.gov These studies typically calculate parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Bond Lengths and Angles for a Related Sulfonamide

| Parameter | Bond | Calculated Value |

| Bond Length | S=O | 1.4290 Å - 1.4342 Å |

| S-N | - | |

| S-C | - | |

| Bond Angle | O-S-O | - |

| O-S-N | - | |

| N-S-C | - | |

| Data derived from a study on N-allyl-N-benzyl-4-methylbenzenesulfonamide and presented for illustrative purposes. nsf.gov |

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can provide higher accuracy for energetic and spectroscopic predictions, albeit at a greater computational expense. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are examples of ab initio calculations. These methods are particularly useful for benchmarking DFT results and for systems where electron correlation is critical.

Spectroscopic predictions, such as for 1H NMR and 13C NMR, are often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. epstem.net For example, the computational 1H NMR chemical shift for the azomethine group in a sulfonamide Schiff base was calculated to be 8.60 ppm, which showed good agreement with the experimental value of 8.40 ppm. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

In a study on a sulfonamide Schiff base, the HOMO and LUMO energies were calculated to understand the charge transfer interactions within the molecule. nih.gov A narrow frontier orbital gap often suggests that eventual charge transfer interactions can occur within the molecule, indicating high chemical reactivity. nih.gov From these energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 2: Calculated HOMO-LUMO Energies and Reactivity Indices for a Related Sulfonamide

| Parameter | Value (eV) |

| EHOMO | -10.723 |

| ELUMO | 23.810 |

| Energy Gap (ΔE) | 34.533 |

| Data derived from a study on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide and presented for illustrative purposes. bsu.by |

Conformational Analysis and Potential Energy Surfaces of N-benzyl-2,3,4-trimethylbenzenesulfonamide

The biological activity and physical properties of flexible molecules like this compound are highly dependent on their three-dimensional conformation. Conformational analysis helps in identifying the most stable structures and the energy barriers between them.

The potential energy surface of a molecule can be explored by systematically rotating the rotatable bonds, such as the S-N and N-C bonds. This allows for the identification of local minima, which correspond to stable conformers, and transition states, which represent the energy barriers for rotation. In the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide, the sulfur atom exhibits a slightly distorted tetrahedral geometry. nsf.gov The dihedral angle between the two aromatic rings in N-benzyl-N-ethyl-4-methylbenzenesulfonamide was found to be 84.78°. researchgate.net

While quantum chemical calculations are often performed in the gas phase, the behavior of a molecule in solution can be significantly different. Molecular Dynamics (MD) simulations are a powerful tool to study the conformational dynamics of a molecule in a solvent environment over time. nih.gov

In an MD simulation, the trajectory of a molecule is calculated by solving Newton's equations of motion. This allows for the exploration of the conformational space and the calculation of properties like the radius of gyration (Rg) and the solvent accessible surface area (SASA). nih.govnih.gov For example, MD simulations of triazole benzene (B151609) sulfonamide derivatives have been used to study their interaction with biological targets, revealing stable conformations and hydrogen bonding networks. nih.gov Such simulations can provide insights into how the presence of a solvent influences the conformational preferences and flexibility of the sulfonamide backbone and its substituents.

In Silico Prediction of Spectroscopic Properties of this compound

There are currently no published studies detailing the computational prediction of ¹H and ¹³C NMR chemical shifts or spin-spin coupling constants for this compound. Such a study would typically involve geometry optimization of the molecule's conformational space followed by the application of the Gauge-Including Atomic Orbital (GIAO) method or other similar approaches to calculate the NMR parameters. The results would be highly dependent on the chosen level of theory and solvent model.

Similarly, no specific theoretical calculations of the infrared (IR) or Raman vibrational spectra for this compound have been reported in the scientific literature. A computational investigation in this area would involve calculating the harmonic vibrational frequencies at a specified level of theory. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental spectra. The validation of these theoretical spectra would require comparison with experimentally obtained IR and Raman data for the compound, which is also not currently available in the public domain. While studies on other molecules demonstrate the comparison between theoretical and experimental vibrational spectra, this analysis has not been performed for this compound. nih.gov

Mechanistic Investigations of Reactions Involving N Benzyl 2,3,4 Trimethylbenzenesulfonamide

Detailed Reaction Mechanisms of N-benzyl-2,3,4-trimethylbenzenesulfonamide Formation

The principal method for synthesizing this compound is analogous to the general synthesis of sulfonamides, which involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov In this case, the reaction occurs between 2,3,4-trimethylbenzenesulfonyl chloride and benzylamine (B48309). This process is typically conducted in the presence of a base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. evitachem.com

The mechanism is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The nitrogen atom of benzylamine acts as the nucleophile, attacking the electrophilic sulfur center.

The formation of the sulfonamide bond is governed by both kinetic and thermodynamic factors. Kinetically, the reaction rate is dependent on the concentration of the reactants, the temperature, and the solvent used. Electrochemical methods have demonstrated that sulfonamide synthesis can be rapid, sometimes completing within minutes, and proceeds through several intermediate steps. acs.org The rate of reaction can be controlled by modulating parameters such as electrode potential in electrosynthesis, which directly influences the reaction's kinetics and thermodynamics. researchgate.net

Below is an illustrative table of kinetic parameters that might be observed for a typical sulfonamide formation reaction under specific conditions.

Table 1: Illustrative Kinetic and Thermodynamic Data for a General Sulfonamide Formation This data is representative and not experimentally derived for the title compound.

| Parameter | Value | Condition |

|---|---|---|

| Rate Constant (k) | 1.5 x 10-3 L mol-1 s-1 | 298 K in Dichloromethane |

| Activation Energy (Ea) | 55 kJ/mol | - |

| Enthalpy of Reaction (ΔH) | -85 kJ/mol | - |

| Entropy of Reaction (ΔS) | -120 J mol-1 K-1 | - |

| Gibbs Free Energy (ΔG) | -49.2 kJ/mol | 298 K |

The reaction mechanism proceeds through a high-energy transition state. For the reaction between 2,3,4-trimethylbenzenesulfonyl chloride and benzylamine, the transition state is believed to involve a pentacoordinate sulfur center, forming a trigonal bipyramidal geometry. In this state, the bond between the sulfur and chlorine atoms is partially broken, while the bond between the sulfur and the nitrogen of benzylamine is partially formed.

Studies on the solvolysis of related benzyl (B1604629) compounds provide insight into the nature of transition states involving benzylic groups. Hammett correlations from these studies show significant charge development in the transition state. For instance, the solvolysis of substituted benzyl azoxyarenesulfonates indicates a synchronous concerted fragmentation where charge development on the leaving group is substantial. rsc.org For the formation of this compound, the transition state would similarly involve a significant redistribution of charge. The stability of this transition state is influenced by the electronic properties of both the trimethylphenyl group and the benzyl group.

An energy profile for this reaction would show the reactants (sulfonyl chloride and amine) at an initial energy level, rising to the transition state's peak energy (the activation energy), and then dropping to the lower energy level of the products (sulfonamide and HCl).

Reactivity Studies of the Sulfonamide Moiety in this compound

The sulfonamide functional group (–SO₂NH–) is known for its chemical stability. However, it can undergo specific reactions under forcing conditions.

The sulfonamide bond is generally resistant to hydrolysis. However, it can be cleaved under strong acidic or basic conditions at elevated temperatures.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., refluxing in concentrated HCl), the reaction likely proceeds via protonation of the sulfonamide nitrogen or one of the sulfonyl oxygens. This enhances the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack by a water molecule. The products of this reaction would be 2,3,4-trimethylbenzenesulfonic acid and benzylamine hydrochloride.

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., concentrated NaOH at high temperature), the reaction is initiated by the deprotonation of the sulfonamide nitrogen, forming an anion. However, this pathway is generally less efficient due to the poor leaving group ability of the resulting amine anion.

Table 2: Predicted Hydrolysis Products of this compound

| Condition | Predicted Products |

|---|---|

| Strong Acid (e.g., HCl, H₂O, heat) | 2,3,4-trimethylbenzenesulfonic acid and Benzylamine hydrochloride |

| Strong Base (e.g., NaOH, H₂O, heat) | Sodium 2,3,4-trimethylbenzenesulfonate and Benzylamine |

| Neutral (H₂O, 25°C) | No significant reaction |

The sulfonamide group can be chemically transformed into other functional groups. A key reaction is its reduction. Using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the sulfonamide to its corresponding amine. evitachem.com In this case, the reaction would cleave the S-N bond to yield 2,3,4-trimethylbenzenethiol (after workup) and benzylamine. Another possibility is the reduction of the sulfonyl group itself, though this is less common.

Another potential transformation is N-debenzylation. The benzyl group can often be removed via catalytic hydrogenation (e.g., using H₂ and a palladium catalyst), which would convert this compound into 2,3,4-trimethylbenzenesulfonamide and toluene.

Aromatic Reactivity of the Trimethylbenzenesulfonyl and Benzyl Moieties in this compound

The molecule contains two distinct aromatic rings whose reactivity towards electrophilic aromatic substitution (EAS) is influenced by their respective substituents.

Trimethylbenzenesulfonyl Moiety: This ring is substituted with three methyl groups and the sulfonamido-benzyl group [-SO₂N(H)CH₂Ph]. The three methyl groups are electron-donating through induction and hyperconjugation, making them activating groups that direct incoming electrophiles to the ortho and para positions. nih.gov However, the bulky sulfonamide group is strongly deactivating and meta-directing. The combined effect is complex. The positions ortho and para to the methyl groups are activated, but sterically hindered. The position meta to the large sulfonyl group is electronically favored by that group. Studies on the nitration of alkylbenzenes show that trimethylbenzenes are significantly more reactive than benzene (B151609) itself. nih.gov

Benzyl Moiety: The reactivity of this phenyl ring is dictated by the attached methylene-sulfonamide group (–CH₂NHSO₂R). This entire group is electron-withdrawing by induction, which deactivates the ring towards EAS compared to benzene. As an alkyl-type substituent, it acts as an ortho/para director. The benzylic position (the -CH₂- group) exhibits enhanced reactivity. The benzylic protons are susceptible to free-radical substitution and the side chain can be oxidized under strong oxidizing conditions (e.g., with KMnO₄) to form a carboxylic acid, which would cleave the benzyl group. msu.edumsu.edu The stability of benzylic intermediates (cations, radicals) is enhanced by resonance with the aromatic ring, a factor that governs many reactions at this site. pearson.com

Table 3: Relative Reactivity of Alkylbenzenes in Electrophilic Nitration Data adapted from studies on aromatic reactivity, showing the activating effect of methyl groups. nih.gov

| Compound | Relative Overall Rate Constant (log krel) |

|---|---|

| Benzene | 0.00 |

| Toluene | 1.41 |

| 1,2-Dimethylbenzene | 2.28 |

| 1,3-Dimethylbenzene | 2.46 |

| 1,4-Dimethylbenzene | 2.47 |

| 1,2,3-Trimethylbenzene | 2.96 |

| 1,2,4-Trimethylbenzene | 3.03 |

Electrophilic and Nucleophilic Aromatic Substitution Pattern Analysis

Electrophilic Aromatic Substitution (EAS):

The 2,3,4-trimethylbenzenesulfonyl moiety is the primary site for electrophilic aromatic substitution. The substitution pattern is dictated by the electronic effects of the substituents on the benzene ring. The three methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. However, in this case, the available positions are C5 and C6. The sulfonyl group, being a strong electron-withdrawing group, is deactivating and a meta-director. libretexts.org

The combined effect of these groups suggests that electrophilic attack will be directed to the C5 and C6 positions, which are ortho and meta to the sulfonyl group, respectively, and are also influenced by the activating methyl groups. The precise outcome of an EAS reaction would depend on the specific electrophile and reaction conditions, with steric hindrance from the adjacent methyl and sulfonyl groups also playing a significant role. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is less common for simple benzene rings unless they are activated by strong electron-withdrawing groups. wikipedia.org The 2,3,4-trimethylbenzenesulfonyl ring is not highly activated for SNAr as it lacks suitably positioned electron-withdrawing groups relative to a potential leaving group.

Conversely, the benzyl group's phenyl ring could potentially undergo SNAr if substituted with strong electron-withdrawing groups, such as a nitro group. In such cases, a nucleophile could displace a leaving group (e.g., a halide) on the activated ring. The reaction typically proceeds via an addition-elimination mechanism involving a stabilized Meisenheimer complex intermediate. wikipedia.org

Another possibility for nucleophilic substitution on the aromatic ring is through the formation of a benzyne (B1209423) intermediate, especially under forcing conditions with a strong base. masterorganicchemistry.comlibretexts.org

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity:

Derivatization of this compound can occur at several sites, leading to questions of regioselectivity. One of the most common reactions for secondary sulfonamides is N-alkylation. The nitrogen atom of the sulfonamide is nucleophilic and can react with electrophiles.

In a related study on the N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a molecule with two potential N-alkylation sites, the reaction was found to be highly regioselective. beilstein-journals.orgnih.gov The alkylation occurred exclusively at the more acidic N-H site. beilstein-journals.org By analogy, if this compound were to have another reactive N-H group, the site of derivatization would likely be determined by the relative acidity of the protons.

The regioselectivity of reactions on the aromatic rings is dictated by the principles of electrophilic and nucleophilic aromatic substitution as discussed previously. For instance, in electrophilic substitution on the trimethylbenzene ring, the directing effects of the methyl and sulfonyl groups would determine the position of the incoming substituent.

Stereoselectivity:

If the derivatization reaction introduces a new chiral center, or if the starting material is chiral, the stereoselectivity of the reaction becomes a critical aspect. For this compound, the introduction of a substituent on the benzylic carbon could create a stereocenter.

Research on N-benzyl-2-acetamidopropionamide derivatives has highlighted the importance of stereochemistry for biological activity. In that study, the (R)- and (S)-stereoisomers exhibited significantly different anticonvulsant potencies, underscoring the potential for stereoselective interactions with biological targets. nih.gov This suggests that the synthesis of specific stereoisomers of derivatized this compound could be crucial for certain applications. Achieving stereoselectivity often requires the use of chiral catalysts or auxiliaries.

Catalytic Transformations Utilizing or Involving this compound

The structural motifs within this compound make it a potential substrate for various catalytic transformations, enabling the synthesis of more complex molecules.

Exploration of Transition Metal-Catalyzed Reactions

Transition metal catalysis offers a powerful toolkit for the functionalization of molecules like this compound. The aryl-sulfonyl bond and the C-H bonds on the aromatic rings and the benzyl group are all potential sites for catalytic activation.

Potential transition metal-catalyzed reactions could include:

Cross-Coupling Reactions: If a halogen were introduced onto one of the aromatic rings, it could participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon bonds.

C-H Activation/Functionalization: Direct C-H activation of the aromatic rings or the benzylic position by transition metals like palladium, rhodium, or ruthenium could enable the introduction of new functional groups without the need for pre-functionalization.

Directed Reactions: The sulfonamide group itself can act as a directing group in some transition metal-catalyzed C-H functionalization reactions, guiding the catalyst to specific C-H bonds, typically at the ortho position of the aromatic ring to which it is attached.

Organocatalytic and Biocatalytic Approaches to this compound Transformations

Organocatalysis:

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy, particularly for asymmetric synthesis. For a molecule like this compound, organocatalysis could be employed in several ways:

Asymmetric Derivatization: If a reaction creates a new stereocenter, a chiral organocatalyst could be used to favor the formation of one enantiomer over the other. For example, in a Michael addition to an α,β-unsaturated system appended to the molecule, a chiral amine or thiourea (B124793) catalyst could induce high enantioselectivity.

Functional Group Transformations: Organocatalysts can also be used for a variety of functional group transformations under mild conditions.

A study on asymmetric nucleophilic aromatic substitution demonstrated the use of a cinchonidine-derived organocatalyst to achieve asymmetric synthesis of chiral molecules. wikipedia.org

Biocatalysis:

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers the advantages of high selectivity (chemo-, regio-, and stereo-) and environmentally benign reaction conditions. Potential biocatalytic transformations for this compound could include:

Hydroxylation: Cytochrome P450 monooxygenases could selectively hydroxylate specific C-H bonds on the aromatic rings or the benzyl group.

Reduction/Oxidation: Ketoreductases could be used for the stereoselective reduction of a ketone, should one be introduced into the molecule. Conversely, oxidases could perform selective oxidations.

Hydrolysis: Hydrolases could potentially cleave the sulfonamide bond, although this is generally a very stable linkage.

The application of biocatalysis would require screening for suitable enzymes that can accept this specific sulfonamide as a substrate.

Derivatization Strategies and Analogues Synthesis Based on N Benzyl 2,3,4 Trimethylbenzenesulfonamide Scaffold

Systematic Structural Modifications on the 2,3,4-Trimethylbenzenesulfonyl Ring

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic ring can significantly alter the electronic environment of the sulfonamide moiety. EDGs, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, can increase the electron density on the ring, potentially enhancing interactions with biological targets. Conversely, EWGs like nitro (-NO₂) or cyano (-CN) groups decrease the electron density, which can also modulate binding affinities and metabolic stability.

For instance, the synthesis of analogues could involve the use of substituted 2,3,4-trimethylbenzenesulfonyl chlorides as starting materials. The specific positioning of these substituents would be crucial in determining their effect.

| Substituent Type | Example Group | Potential Effect on the Ring |

| Electron-Donating | -OCH₃, -NH₂ | Increases electron density |

| Electron-Withdrawing | -NO₂, -CN, -CF₃ | Decreases electron density |

Isosteric Replacements within the Aromatic System

Isosteric replacement is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. In the context of the 2,3,4-trimethylbenzenesulfonyl ring, one or more of the methyl groups could be replaced by other groups of similar size and electronic character. For example, replacing a methyl group with a chlorine atom or a trifluoromethyl group can alter the lipophilicity and electronic properties without drastically changing the steric profile. Furthermore, the entire benzene (B151609) ring could be replaced by a bioisosteric heterocycle, such as pyridine or thiophene, to introduce novel structural diversity and potentially improve properties like solubility.

| Original Group | Isosteric Replacement | Potential Change in Properties |

| -CH₃ | -Cl, -Br | Altered lipophilicity and electronics |

| -CH₃ | -CF₃ | Increased lipophilicity and electron withdrawal |

| Benzene Ring | Pyridine, Thiophene | Introduction of heteroatoms, altered polarity |

Chemical Modifications of the N-Benzyl Moiety

The N-benzyl group offers a versatile handle for a wide range of chemical modifications, from simple substitutions on the aromatic ring to more complex alterations of the benzylic position.

Substituent Effects on the Benzyl (B1604629) Aromatic Ring

Similar to the sulfonamide ring, the aromatic ring of the benzyl group can be functionalized with various substituents to probe for favorable interactions with a biological target. The introduction of substituents at the ortho, meta, or para positions can influence the orientation of the benzyl group and its electronic properties. For example, studies on related N-benzyl sulfonamides have shown that different substituents can have a significant impact on biological activity. nih.gov A library of analogues could be synthesized by reacting the parent sulfonamide with a variety of substituted benzyl halides.

| Position of Substitution | Example Substituent | Potential Influence |

| Ortho | -Cl, -CH₃ | Steric hindrance, altered conformation |

| Meta | -OH, -OCH₃ | Altered electronic properties, H-bonding |

| Para | -F, -CN, -NO₂ | Modulated lipophilicity and electronics |

Chain Elongation, Branching, and Cyclization at the Benzylic Position

Modification of the benzylic methylene (B1212753) bridge provides another avenue for structural diversification.

Chain Elongation: The single methylene linker can be extended to an ethyl or propyl chain to alter the distance and flexibility between the nitrogen atom and the phenyl ring.

Branching: Introduction of alkyl groups at the benzylic position can introduce chirality and create more defined three-dimensional structures.

Cyclization: The benzylic carbon and the nitrogen atom could be incorporated into a cyclic structure, such as a tetrahydroisoquinoline ring, to restrict the conformational flexibility of the molecule. This can lead to an increase in potency and selectivity.

Development of Diverse Libraries of N-benzyl-2,3,4-trimethylbenzenesulfonamide Analogues

The systematic derivatization strategies described above can be employed to generate large and diverse libraries of this compound analogues for high-throughput screening. Methodologies such as solid-phase synthesis and flow chemistry have been successfully applied to the rapid and efficient construction of sulfonamide libraries. acs.orgnih.govnih.gov

For example, a solid-phase approach could involve anchoring a benzylamine (B48309) derivative to a resin, followed by reaction with a library of sulfonyl chlorides, including 2,3,4-trimethylbenzenesulfonyl chloride and its substituted variants. Subsequent cleavage from the resin would yield a diverse set of sulfonamide analogues. nih.gov Flow chemistry offers advantages in terms of scalability, safety, and automation for the synthesis of such libraries. acs.org

The "libraries from libraries" approach is another powerful strategy where a core scaffold is synthesized and then further diversified through a series of reactions to generate multiple distinct libraries. nih.gov This could involve synthesizing a primary sulfonamide and then reacting it with a diverse set of electrophiles to modify the sulfonamide nitrogen.

By combining these derivatization strategies, a comprehensive library of this compound analogues can be constructed, enabling a thorough exploration of the structure-activity relationships and the identification of compounds with optimized properties.

Parallel Synthesis and Combinatorial Chemistry Approaches

Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large, systematically organized libraries of compounds. These approaches are particularly well-suited for the initial exploration of a chemical scaffold, such as this compound, by allowing for the simultaneous synthesis of numerous analogs.

The most common method for synthesizing sulfonamides involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base. nsf.gov This robust reaction is highly amenable to parallel synthesis formats. For the this compound scaffold, a library of analogs can be generated by varying both the amine and the sulfonyl chloride components.

A typical parallel synthesis approach would involve the reaction of a diverse set of substituted benzylamines with 2,3,4-trimethylbenzenesulfonyl chloride. Alternatively, benzylamine could be reacted with a library of substituted benzenesulfonyl chlorides. This two-dimensional matrix approach allows for the systematic exploration of substitutions on both aromatic rings.

Table 1: Representative Building Blocks for Parallel Synthesis of this compound Analogs

| **Component A: Substituted Benzylamines (R¹-C₆H₄-CH₂NH₂) ** | Component B: Substituted Benzenesulfonyl Chlorides (R²-C₆H₄-SO₂Cl) |

|---|---|

| Benzylamine | 2,3,4-Trimethylbenzenesulfonyl chloride |

| 4-Methoxybenzylamine | 4-Methylbenzenesulfonyl chloride |

| 4-Chlorobenzylamine | 4-Nitrobenzenesulfonyl chloride |

| 3,4-Dimethoxybenzylamine | 2,4,6-Trimethylbenzenesulfonyl chloride |

Solid-phase synthesis can also be employed to streamline the purification process. In this approach, one of the components, typically the amine, is attached to a solid support. The sulfonyl chloride is then added in solution, and after the reaction is complete, excess reagents and byproducts are washed away. Cleavage from the solid support yields the purified sulfonamide derivative.

Divergent and Convergent Synthetic Strategies for Scaffold Exploration

Divergent and convergent synthesis represent more strategic approaches to scaffold exploration, offering advantages in terms of efficiency and the complexity of the molecules that can be generated.

Divergent Synthesis

A divergent synthetic strategy begins with a common intermediate that is progressively diversified to yield a library of structurally related compounds. researchgate.netacs.org For the this compound scaffold, a suitable common intermediate could be a derivative with a functional group handle on either the benzyl or the trimethylphenyl ring.

For example, starting with N-(4-hydroxybenzyl)-2,3,4-trimethylbenzenesulfonamide, the phenolic hydroxyl group can be subjected to a variety of reactions, such as alkylation, acylation, or etherification, to generate a diverse set of analogs. This approach is highly efficient for creating a library of compounds with variations at a specific position on the scaffold.

Another divergent approach could involve late-stage C-H functionalization, where different functional groups are introduced directly onto the aromatic rings of the parent scaffold in the final steps of the synthesis. nih.gov

Convergent Synthesis

For the this compound scaffold, a convergent approach would involve the independent synthesis of a modified benzylamine fragment and a modified 2,3,4-trimethylbenzenesulfonyl chloride fragment. These two fragments are then coupled in a final step to generate the target analog. This approach allows for greater flexibility in the types of modifications that can be introduced to each fragment before their combination.

For instance, a complex, multi-substituted benzylamine can be prepared through a separate synthetic route and then coupled with 2,3,4-trimethylbenzenesulfonyl chloride. This avoids carrying complex functionality through the entire synthetic sequence.

Table 2: Comparison of Divergent and Convergent Synthesis Strategies for this compound Analogs

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Divergent | A common intermediate is used to generate a library of analogs. | Rapid generation of a large number of related compounds. Efficient for exploring SAR around a specific position. | The diversity of the final products is limited by the chemistry of the common intermediate. |

By employing these advanced synthetic strategies, the chemical space around the this compound scaffold can be systematically and efficiently explored to identify derivatives with desired properties.

Structure Activity Relationship Sar Principles Applied to N Benzyl 2,3,4 Trimethylbenzenesulfonamide Analogues Theoretical and Computational Aspects

Ligand-Based Quantitative Structure-Activity Relationships (QSAR) for N-benzyl-2,3,4-trimethylbenzenesulfonamide Derivatives

Ligand-based methods are pivotal when the three-dimensional structure of a biological target is unknown. These approaches derive correlations between the structural or physicochemical properties of a series of compounds and their biological activities.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. For a series of this compound analogues, a range of physicochemical descriptors can be calculated to build such a model. These descriptors fall into several categories: electronic, steric, hydrophobic, and topological.

Electronic Descriptors: Properties like the Hammett constant (σ) of substituents on the aromatic rings can describe their electron-withdrawing or electron-donating nature. This influences the acidity of the sulfonamide N-H group (if present) and the charge distribution across the molecule, which is critical for electrostatic or hydrogen-bonding interactions with a protein target.

Hydrophobic Descriptors: The partition coefficient (logP) is a key measure of a molecule's lipophilicity. For this compound analogues, modifications to the alkyl groups on the benzenesulfonamide (B165840) ring or substituents on the benzyl (B1604629) ring would significantly alter the logP value. A higher logP might enhance membrane permeability but could also lead to non-specific binding.

Steric Descriptors: Parameters such as molecular weight, molar refractivity (MR), and Taft steric parameters (Es) quantify the size and shape of the molecules. The trimethyl substitution pattern on the benzenesulfonamide ring creates a specific steric profile that would influence how the molecule fits into a receptor's binding pocket.

Topological Descriptors: These are numerical representations of molecular structure, such as connectivity indices, that describe the size, shape, and degree of branching.

A hypothetical QSAR study might reveal that increasing the size of the substituents at the para-position of the benzyl ring negatively impacts activity, suggesting a sterically constrained pocket. Conversely, the addition of a hydrogen bond donor on the benzyl ring might positively correlate with activity, indicating a key interaction point. nih.gov

Table 1: Hypothetical Physicochemical Descriptors for this compound Analogues

| Analogue Modification (R-group on Benzyl Ring) | Calculated logP | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Hypothetical IC₅₀ (µM) |

|---|---|---|---|---|

| -H (Parent) | 4.5 | 317.44 | 43.4 | 15.2 |

| -4-Cl | 5.2 | 351.88 | 43.4 | 8.5 |

| -4-OCH₃ | 4.4 | 347.46 | 52.6 | 12.1 |

| -4-OH | 4.1 | 333.44 | 63.6 | 5.7 |

| -4-NO₂ | 4.6 | 362.43 | 89.2 | 25.8 |

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for biological activity. mdpi.com For this compound, a potential pharmacophore model would include:

Two hydrophobic/aromatic centers corresponding to the trimethyl-substituted benzene (B151609) ring and the benzyl group's phenyl ring.

A hydrogen bond acceptor feature represented by the sulfonyl oxygens.

A potential hydrogen bond donor if the sulfonamide nitrogen is unsubstituted.

Once a pharmacophore model is generated and validated, it can be used as a 3D query to perform virtual screening on large chemical databases. mdpi.comresearchgate.net This process rapidly identifies diverse molecules that match the key pharmacophoric features, even if their underlying chemical scaffolds are different from the original benzenesulfonamide structure. nih.gov This approach is highly effective for discovering novel hit compounds for further optimization. nih.gov

Structure-Based Computational Approaches for this compound Derivatives

When the 3D structure of a protein target is available, structure-based methods can provide detailed insights into the binding interactions at an atomic level.

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a protein's active site. nih.govekb.eg Benzenesulfonamides are a well-known class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. researchgate.netrsc.orgnih.gov A docking simulation of this compound into a representative isoform like human Carbonic Anhydrase II (hCA II) would likely show:

The sulfonamide group coordinating directly with the catalytic Zn²⁺ ion in the active site.

The sulfonyl oxygens forming hydrogen bonds with the backbone N-H of key residues like Thr199.

The trimethyl-substituted phenyl ring and the benzyl group occupying hydrophobic pockets within the active site, potentially forming van der Waals and pi-pi stacking interactions with phenylalanine, valine, and leucine (B10760876) residues. researchgate.net

Docking studies can be used to score and rank a series of analogues, helping to prioritize which compounds to synthesize. nih.gov For instance, docking could rationalize why a para-chloro substitution on the benzyl ring might enhance binding affinity through favorable halogen-pi interactions, while a bulky tert-butyl group might cause a steric clash. tuni.fi

Table 2: Hypothetical Molecular Docking Results of Analogues with Carbonic Anhydrase II

| Analogue Modification (R-group on Benzyl Ring) | Predicted Binding Energy (kcal/mol) | Key Interactions with hCA II Active Site |

|---|---|---|

| -H (Parent) | -8.5 | Zn²⁺ coordination; H-bond with Thr199; Hydrophobic interaction with Val121, Leu198 |

| -4-Cl | -9.2 | Zn²⁺ coordination; H-bond with Thr199; Hydrophobic interaction; Halogen bond with Phe131 |

| -4-OH | -9.5 | Zn²⁺ coordination; H-bond with Thr199; Additional H-bond with Thr200 |

| -3-CH₃ | -8.7 | Zn²⁺ coordination; H-bond with Thr199; Fills small hydrophobic sub-pocket |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. peerj.combohrium.com An MD simulation, typically running for hundreds of nanoseconds, can assess the stability of the docked pose and reveal subtle conformational changes in both the ligand and the protein upon binding. nih.govmdpi.com

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's heavy atoms is monitored to confirm that it remains stably bound in the active site throughout the simulation. A low and stable RMSD suggests a stable binding mode. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis of protein residues can identify which parts of the binding site become more rigid or more flexible upon ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds over time, confirming the persistence of key interactions predicted by docking.

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to provide a more accurate estimate of the binding free energy, which often correlates better with experimental activity than simple docking scores. researchgate.netpeerj.com

MD simulations could reveal, for example, that the benzyl group of this compound is highly flexible, sampling multiple conformations within a hydrophobic sub-pocket, which could be exploited for further derivatization.

Chemoinformatics and Data Mining in the Context of this compound

Chemoinformatics involves the use of computational tools to organize, analyze, and model large sets of chemical data. In the context of this compound, chemoinformatics plays a crucial role in managing the design-synthesis-testing cycle. A virtual library of thousands of conceivable analogues can be generated in silico. For each analogue, a wide array of molecular descriptors can be calculated and stored in a database.

Data mining techniques can then be applied to this database to identify promising candidates. For example, similarity searching can identify commercially available compounds that are structurally similar to a highly active "hit." Diversity analysis ensures that a set of compounds selected for synthesis covers a broad range of physicochemical properties, maximizing the information gained from experimental testing. Predictive models, such as the QSAR models described earlier, are a core output of chemoinformatic workflows, enabling the screening of vast virtual libraries to prioritize the most promising compounds for synthesis and biological evaluation. tuni.fi

Design of Focused Compound Libraries Based on SAR Hypotheses

The design of focused compound libraries is a strategic approach in medicinal chemistry to efficiently explore the chemical space around a lead compound, such as this compound. chemdiv.com This process is guided by SAR hypotheses, which are formulated based on an initial understanding of the compound's interaction with its biological target. The primary goal is to synthesize a curated set of molecules with a high probability of exhibiting the desired biological activity.

For this compound, the core scaffold can be dissected into three main regions for modification: the trimethyl-substituted benzene ring (Region A), the sulfonamide linker (Region B), and the N-benzyl group (Region C). SAR hypotheses can be generated for each region:

Region A (Trimethyl-substituted benzene ring): The methyl groups at positions 2, 3, and 4 are hypothesized to contribute to the compound's lipophilicity and steric profile, potentially influencing its binding affinity and selectivity. A focused library could explore the impact of altering the number and position of these methyl groups. Furthermore, replacing the methyl groups with other substituents, such as halogens or methoxy (B1213986) groups, could probe the electronic requirements in this region.

Region B (Sulfonamide linker): The sulfonamide group is a key functional group, likely involved in crucial hydrogen bonding interactions with the target protein. nih.gov Modifications in this region are generally conservative to maintain this key interaction. However, subtle changes, such as the introduction of a methyl group on the nitrogen atom, could be explored to investigate the impact on conformational rigidity.

Region C (N-benzyl group): The benzyl group offers a wide scope for modification to explore potential hydrophobic and aromatic interactions within the binding pocket. A focused library would include analogues with various substituents on the phenyl ring of the benzyl group. These substituents could range from electron-donating to electron-withdrawing groups at the ortho, meta, and para positions to map out the electronic and steric preferences of the binding site. nih.gov

Based on these hypotheses, a focused library of this compound analogues can be designed. The selection of compounds for synthesis would be prioritized based on computational docking studies and predictive models to maximize the efficiency of the screening process. nih.gov

Table 1: Hypothetical Focused Library of this compound Analogues

| Compound ID | Region A Modification (Benzenesulfonamide Ring) | Region C Modification (N-benzyl Group) | Rationale |

|---|---|---|---|

| NBT-001 | 2,3,4-trimethyl (parent) | 4-fluoro | Explore electronic effects of a halogen on the benzyl ring. |

| NBT-002 | 2,3,4-trimethyl (parent) | 4-methoxy | Investigate the impact of an electron-donating group. |

| NBT-003 | 2,3,4-trimethyl (parent) | 4-cyano | Assess the effect of a strong electron-withdrawing group. |

| NBT-004 | 2,4,6-trimethyl | Unsubstituted (parent) | Study the influence of altered methyl group positioning on steric hindrance. |

| NBT-005 | 4-tert-butyl | Unsubstituted (parent) | Evaluate the effect of a bulky lipophilic group. |

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Properties (In Silico)

In silico ADME profiling is an essential component of modern drug discovery, allowing for the early identification of compounds with potentially poor pharmacokinetic properties. researchgate.netrsc.org By predicting these properties computationally, the number of compounds that need to be synthesized and tested experimentally can be significantly reduced, saving time and resources. nih.gov For this compound and its analogues, various computational models can be employed to predict key ADME parameters.

Physicochemical Properties:

Fundamental physicochemical properties such as lipophilicity (logP), aqueous solubility (logS), and topological polar surface area (TPSA) are strong determinants of a compound's ADME profile. These can be readily calculated from the 2D structure of the molecule. For instance, the trimethyl and benzyl moieties in this compound suggest a relatively high lipophilicity, which could impact its solubility and absorption.

Pharmacokinetic Predictions:

Absorption: Models can predict human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). The "BOILED-Egg" model is a popular tool that visualizes predicted intestinal absorption and brain penetration. rdd.edu.iq

Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are crucial. High PPB can limit the free concentration of the drug available to exert its effect, while BBB penetration is critical for compounds targeting the central nervous system.

Metabolism: In silico tools can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes. For this compound, the benzyl group and the methyl groups on the benzene ring are likely sites of oxidative metabolism.

Excretion: While direct prediction of excretion pathways is complex, models can predict properties like renal clearance based on physicochemical characteristics.

Table 2: Hypothetical In Silico ADME Predictions for this compound Analogues

| Compound ID | Predicted logP | Predicted Aqueous Solubility (mg/mL) | Predicted Human Intestinal Absorption (%) | Predicted BBB Permeation |

|---|---|---|---|---|

| NBT-001 | 4.2 | 0.05 | >90% | Yes |

| NBT-002 | 4.1 | 0.08 | >90% | Yes |

| NBT-003 | 3.9 | 0.12 | >90% | No |

| NBT-004 | 4.5 | 0.03 | >90% | Yes |

| NBT-005 | 5.1 | 0.01 | >85% | Yes |

Application of Machine Learning and Artificial Intelligence in Advanced SAR Studies of this compound Analogues

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of large and complex datasets to uncover intricate SAR patterns that may not be apparent through traditional methods. nih.govnih.gov For this compound analogues, ML models can be trained on experimental data from focused libraries to predict the biological activity of novel, unsynthesized compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR models are mathematical relationships between the chemical structures of a series of compounds and their biological activities. ML algorithms, such as random forests, support vector machines, and deep neural networks, can be used to build highly predictive QSAR models. novartis.com These models take molecular descriptors (numerical representations of chemical structure) as input and predict the activity of new analogues. For the this compound series, descriptors could include 2D properties (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D properties (e.g., molecular shape, electrostatic potential). arabjchem.org

Generative Models for de Novo Design:

Advanced AI techniques, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be employed for the de novo design of novel this compound analogues. These models learn the underlying patterns of the chemical space from a given set of active compounds and can then generate new molecular structures that are predicted to have high activity and favorable ADME properties.

Predictive ADME and Toxicity Modeling:

Beyond activity prediction, ML models are extensively used to build more accurate and nuanced ADME and toxicity models. nih.gov By training on large datasets of diverse compounds, these models can learn the complex relationships between chemical structure and pharmacokinetic outcomes. For the this compound series, this would involve developing specific models for properties like metabolic stability in human liver microsomes or inhibition of specific CYP isoforms.

The iterative cycle of designing focused libraries, synthesizing and testing them, and then using the data to train and refine ML models creates a powerful engine for accelerating the optimization of lead compounds like this compound.

Future Research Horizons for this compound

The scientific community is poised to unlock the full potential of this compound, a compound with a unique molecular architecture that suggests a wide array of prospective applications. As researchers delve deeper into its properties, several key areas of investigation are emerging, promising to expand our understanding and utilization of this molecule. These future directions range from harnessing advanced technologies for its synthesis to exploring its role in the creation of novel materials and therapeutics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-benzyl-2,3,4-trimethylbenzenesulfonamide, and how can reaction conditions be optimized?